Salviaplebeiaside
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Overview
Description
Salviaplebeiaside is a natural phenolic compound isolated from the aerial parts of Vitex negundo var. cannabifolia . This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications .
Preparation Methods
Salviaplebeiaside can be extracted from the aerial parts of Vitex negundo var. cannabifolia using bio-assay tracking experiments . The isolation process involves the use of solvents such as ethanol and subsequent fractionation with petroleum ether, chloroform, and n-butanol . The compound can also be synthesized through biosynthetic pathways in Escherichia coli, where key genes involved in its biosynthesis are identified and utilized .
Chemical Reactions Analysis
Salviaplebeiaside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Salviaplebeiaside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying phenolic compounds . In biology, it has been shown to possess antibacterial activities against various microorganisms, including Escherichia coli and Bacillus subtilis . In medicine, this compound exhibits potential anticancer, immunomodulatory, anti-inflammatory, antioxidant, and antiviral activities . Additionally, it has been studied for its potential antidiabetic properties .
Mechanism of Action
The mechanism of action of salviaplebeiaside involves its interaction with various molecular targets and pathways. It has been shown to inhibit Toll-like receptors (TLR-3 and TLR-4) in the lungs, up-regulate interferon-gamma (IFN-γ) and interleukin-2 (IL-2), and down-regulate tumor necrosis factor-alpha (TNF-α) in serum . These interactions contribute to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Salviaplebeiaside is structurally similar to other phenolic compounds such as plebeiosides B and (1R,2S,4R,7S)-vicodiol 9-O-β-D-glucopyranoside . it is unique due to its specific biological activities and potential therapeutic applications. Other similar compounds include salvianolic acids, which are also phenolic compounds isolated from various Salvia species and have been studied for their antidiabetic and cardiovascular protective effects .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-12(24)2-3-13-4-9-17(16(26)10-13)32-23-21(29)20(28)19(27)18(33-23)11-31-22(30)14-5-7-15(25)8-6-14/h4-10,18-21,23,25-29H,2-3,11H2,1H3/t18-,19-,20+,21-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIIZGFEDJBZCG-ZFVIQDPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.